1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-8-7-14(11-15(16)22-9-3-6-17(22)23)21-18(24)20-13-5-2-4-12(19)10-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWHOXIMGNTMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Purification steps, including recrystallization or chromatography, would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chlorine atom could result in various substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
- Electron Effects : The target compound’s 4-methoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃, Br) in analogs like , which may reduce solubility but enhance target binding .
- Heterocycles: Thiazole-piperazine systems (e.g., 9f ) increase polarity, whereas pyrrolidinone (target, ) balances rigidity and hydrogen-bonding capacity.
- Biological Implications: Phenothiazine-azetidinone derivatives (e.g., 4g ) show antifungal activity, suggesting substituent-dependent target specificity.
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Key Observations :
- Spectral Trends: Methoxy and pyrrolidinone groups in the target compound would produce distinct ¹H-NMR and IR signatures compared to tetrazole or trifluoromethyl analogs.
Biological Activity
1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, which incorporates a chlorophenyl group and a methoxy-substituted phenyl group linked by a urea moiety, suggests potential biological activities that merit investigation. This article delves into its biological activity, particularly its antiproliferative effects against various cancer cell lines and its potential mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 3-chloroaniline with 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl isocyanate under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The reaction may require a catalyst and is optimized for high yield and purity.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines, revealing significant activity. For instance, a study demonstrated that derivatives similar to this compound exhibited notable inhibitory effects on A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The calculated IC50 values for these compounds ranged from 2.39 μM to over 54 μM, indicating varying degrees of potency .
| Compound | IC50 (μM) A549 | IC50 (μM) HCT116 | IC50 (μM) PC3 |
|---|---|---|---|
| Compound 7u | 2.39 ± 0.10 | 3.90 ± 0.33 | n.d. |
| Sorafenib (Control) | 2.12 ± 0.18 | 2.25 ± 0.71 | n.d. |
| Other Derivatives | >54 | n.d. | n.d. |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of functional groups such as the methoxy and pyrrolidinone enhances its potential to form hydrogen bonds with target proteins, which is crucial for its activity .
Case Studies
Several studies have focused on the biological evaluation of structurally related compounds:
- Anticancer Activity : A series of diaryl ureas were synthesized and tested for their anticancer properties, showing significant antiproliferative effects across multiple cancer cell lines.
- Enzymatic Inhibition : Research indicated that certain derivatives could inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic development.
Discussion
The biological activity of this compound highlights its potential as an anticancer agent. The unique structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea?
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this compound, a plausible route includes:
- Step 1 : Preparation of 3-chlorophenyl isocyanate.
- Step 2 : Reaction with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under inert conditions (e.g., in dichloromethane or toluene) at reflux.
- Step 3 : Use of a base (e.g., triethylamine) to neutralize HCl byproducts.
Q. Key Reaction Conditions :
| Parameter | Details | Reference |
|---|---|---|
| Solvent | Dichloromethane or toluene | |
| Temperature | Reflux (~110°C for toluene) | |
| Catalyst/Base | Triethylamine |
Q. What analytical techniques are used to characterize this compound’s structure and purity?
Standard characterization methods include:
- X-ray crystallography : Resolve 3D structure (using SHELX software for refinement) .
- NMR spectroscopy : Confirm proton and carbon environments (e.g., aromatic protons, urea NH signals) .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS or MALDI-TOF) .
- HPLC : Assess purity (>95% typical for research-grade material) .
Q. Analytical Parameters :
| Technique | Conditions | Reference |
|---|---|---|
| HPLC | C18 column, acetonitrile/water mobile phase | |
| NMR (¹H/¹³C) | DMSO-d6 or CDCl3 solvent |
Q. What initial pharmacological targets are associated with this compound?
Early studies suggest activity as a multi-kinase inhibitor , particularly targeting:
Q. Pharmacological Screening Methods :
| Assay Type | Protocol Summary | Reference |
|---|---|---|
| Kinase inhibition | Fluorescence polarization assays with recombinant proteins | |
| Cell viability | Endothelial tube formation assays |
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions between this compound and VEGFR-2?
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can predict binding modes:
Q. How can solubility and bioavailability be optimized for in vivo studies?
Strategies include:
Q. Example Modifications :
| Derivative | Bioavailability Improvement | Reference |
|---|---|---|
| PEGylated analog | 2.5× increase in solubility |
Q. How to resolve contradictory data in kinase inhibition assays?
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
Q. What computational methods predict metabolic stability?
Tools like ADMET Predictor or Schrödinger’s QikProp can model:
- Cytochrome P450 interactions : Likelihood of oxidative metabolism.
- Half-life estimation : Based on logP and polar surface area.
Q. Predicted ADMET Properties :
| Parameter | Value (Predicted) | Reference |
|---|---|---|
| logP | 3.8 ± 0.2 | |
| CYP3A4 substrate | High probability |
Q. How does the 2-oxopyrrolidin-1-yl group influence pharmacokinetics?
This moiety enhances:
- Membrane permeability : Via moderate lipophilicity.
- Metabolic stability : Resistance to hepatic CYP450 oxidation.
- SAR Insight : Replacement with smaller heterocycles (e.g., piperidone) reduces activity .
Data Contradiction Analysis
Example Conflict : Discrepancies in reported IC₅₀ values for VEGFR-2 inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
